(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-4-(1-piperidinyl)-2-butenamide hydrate (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-4-(1-piperidinyl)-2-butenamide hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16699392
InChI: InChI=1S/C24H25ClFN5O2.H2O/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31;/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29);1H2
SMILES:
Molecular Formula: C24H27ClFN5O3
Molecular Weight: 488.0 g/mol

(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-4-(1-piperidinyl)-2-butenamide hydrate

CAS No.:

Cat. No.: VC16699392

Molecular Formula: C24H27ClFN5O3

Molecular Weight: 488.0 g/mol

* For research use only. Not for human or veterinary use.

(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-4-(1-piperidinyl)-2-butenamide hydrate -

Specification

Molecular Formula C24H27ClFN5O3
Molecular Weight 488.0 g/mol
IUPAC Name N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide;hydrate
Standard InChI InChI=1S/C24H25ClFN5O2.H2O/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31;/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29);1H2
Standard InChI Key BSPLGGCPNTZPIH-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4.O

Introduction

(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-4-(1-piperidinyl)-2-butenamide hydrate is a complex organic molecule featuring a quinazoline core. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory research. The quinazoline scaffold is well-known for its pharmacological properties, making derivatives like this compound valuable for therapeutic applications.

Synthesis

The synthesis of (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-4-(1-piperidinyl)-2-butenamide hydrate typically involves multiple steps in organic chemistry. These steps often include the introduction of functional groups and the formation of specific chemical bonds. Advanced analytical methods such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are used to confirm the structure of the synthesized compound.

Biological Activity

While specific biological activity data for this compound is not detailed in the search results, quinazoline derivatives are generally known for their potential as anticancer and anti-inflammatory agents. The compound's structure suggests it could be explored for similar applications, although detailed biological studies would be necessary to confirm its efficacy and safety.

Research Findings and Future Directions

Research on quinazoline derivatives often focuses on their potential as therapeutic agents. For (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-4-(1-piperidinyl)-2-butenamide hydrate, future studies could involve in vitro and in vivo assays to assess its biological activity and pharmacokinetic properties. Additionally, structural modifications could be explored to enhance its therapeutic potential.

Note:

The search results did not provide extensive data on this specific compound's synthesis or biological activity. Therefore, this article focuses on general aspects of quinazoline derivatives and the potential applications of such compounds in medicinal chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator